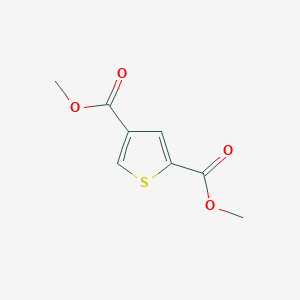

Dimethyl thiophene-2,4-dicarboxylate

Description

Positional Isomerism in Thiophene (B33073) Dicarboxylates: A Comparative Overview

The substitution pattern of the carboxylate groups on the thiophene ring gives rise to several positional isomers, with the 2,4-, 2,5-, and 3,4-dimethyl esters being the most common. The location of these electron-withdrawing groups significantly impacts the molecule's symmetry, electronic properties, and steric environment, which in turn dictates its behavior in chemical reactions and its suitability for specific applications.

Dimethyl thiophene-2,5-dicarboxylate: This isomer is linear and symmetrical, which often leads to more ordered packing in the solid state. This symmetry is highly advantageous in the design of crystalline materials like metal-organic frameworks (MOFs) and high-performance polymers. rsc.orgresearchgate.netnih.gov

Dimethyl thiophene-3,4-dicarboxylate: In this isomer, the substituents are on adjacent carbons, creating a more crowded steric environment around the functional groups. This arrangement can influence the kinetics of polymerization and the final architecture of coordination polymers.

Dimethyl thiophene-2,4-dicarboxylate: This isomer is asymmetric, lacking the linear nature of the 2,5-isomer and the direct adjacency of the 3,4-isomer. This asymmetry can be strategically exploited to create materials with unique topologies or to influence the regioselectivity of further chemical transformations.

While detailed comparative studies focusing specifically on the spectroscopic and electronic properties of the dimethyl thiophene-dicarboxylate isomers are scarce, research on the corresponding dicarboxylic acids in polymer synthesis reveals significant differences. For instance, polyesters synthesized from the linear 2,5-thiophenedicarboxylic acid (TFDCA) often exhibit higher crystallinity and better gas barrier properties compared to those made from the bent 3,4-TFDCA isomer. This is attributed to the more efficient chain packing enabled by the linear structure of the 2,5-isomer. It is reasonable to infer that similar structure-property relationships exist for the dimethyl ester derivatives.

Interactive Table: Comparison of Dimethyl Thiophene Dicarboxylate Isomers

| Property | This compound | Dimethyl thiophene-2,5-dicarboxylate | Dimethyl thiophene-3,4-dicarboxylate |

|---|---|---|---|

| Molecular Formula | C₈H₈O₄S | C₈H₈O₄S | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol beilstein-journals.org | 200.21 g/mol nih.gov | 200.21 g/mol |

| Symmetry | Asymmetric | Symmetric (Linear) | Asymmetric (Bent) |

| CAS Number | 6520-81-6 beilstein-journals.org | 4282-34-2 nih.gov | 4282-35-3 |

Strategic Importance of Thiophene Dicarboxylates as Versatile Chemical Building Blocks

Thiophene dicarboxylates, including their acid and ester forms, are highly valued as building blocks in both organic synthesis and materials science. The thiophene ring itself is an electron-rich aromatic system that can participate in various chemical transformations and imparts useful electronic and optical properties to the resulting products. semanticscholar.org The dicarboxylate functional groups provide two reactive sites for building larger, more complex molecular architectures.

In materials science , thiophene dicarboxylates are extensively used as organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgtandfonline.comtandfonline.com The sulfur atom in the thiophene ring can offer additional coordination sites or influence host-guest interactions within the pores of these materials. The geometry of the specific isomer used (e.g., linear 2,5- vs. bent 3,4-) allows for precise control over the resulting framework's topology, porosity, and ultimately, its properties for applications like gas storage, separation, and catalysis. globethesis.com

Furthermore, these compounds are key monomers in the synthesis of high-performance polyesters. nih.gov Bio-based polymers derived from 2,5-thiophenedicarboxylic acid, for example, are being explored as sustainable alternatives to petroleum-derived plastics like PET, offering competitive thermal stability and gas barrier properties for packaging applications. researchgate.netnih.gov

In organic synthesis , the thiophene dicarboxylate scaffold is a precursor for a wide range of more complex heterocyclic compounds. The ester groups can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing multiple pathways for functionalization. The thiophene ring itself can undergo electrophilic substitution or be used in cross-coupling reactions to build larger conjugated systems relevant to organic electronics. For example, halogenated 2-thiophenecarboxylic acid derivatives serve as crucial intermediates in the manufacture of novel insecticides. nih.govresearchgate.net

Scope and Research Significance of this compound in Organic Synthesis and Materials Science

Despite the broad utility of the thiophene dicarboxylate class, the research significance of this compound specifically is not well-documented in publicly available scientific literature. The vast majority of studies focus on the more symmetric and commercially accessible 2,5-isomer or the 3,4-isomer.

In Organic Synthesis: There is a notable lack of published research detailing the use of this compound as a specific building block. While one could hypothesize its use in reactions analogous to its isomers, such as cyclocondensation to form fused thiophene systems or as a diene in Diels-Alder reactions, specific examples are not readily found. Its asymmetric nature could potentially offer unique regioselective control in the synthesis of complex heterocyclic systems, but this potential appears to be largely unexplored. For instance, the Claisen condensation of the related dimethyl 2,3-thiophenedicarboxylate has been studied for creating fused cyclopenta[b]thiophene-diones, suggesting that the 2,4-isomer could undergo similar intramolecular cyclizations if reacted with appropriate partners. chempap.org

In Materials Science: Similarly, the application of this compound or its parent diacid as a linker in MOFs or a monomer in polymers is not prominently featured in research papers. The focus remains heavily on the 2,5-isomer due to its linearity, which facilitates the formation of predictable and stable polymeric and framework structures. nih.govtandfonline.com The angular geometry of the 2,4-isomer would be expected to produce more complex, non-linear polymer chains or MOF topologies, which could be of interest for creating materials with novel properties. However, dedicated studies on such materials are not currently available.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem beilstein-journals.org |

| CAS Number | 6520-81-6 | PubChem beilstein-journals.org |

| Molecular Formula | C₈H₈O₄S | PubChem beilstein-journals.org |

| Molecular Weight | 200.21 g/mol | PubChem beilstein-journals.org |

| Canonical SMILES | COC(=O)C1=CC(=CS1)C(=O)OC | PubChem beilstein-journals.org |

| InChI Key | GUYGZVVCZMIUTA-UHFFFAOYSA-N | PubChem beilstein-journals.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6520-81-6 |

|---|---|

Molecular Formula |

C8H8O4S |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

dimethyl thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3 |

InChI Key |

GUYGZVVCZMIUTA-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CS1)C(=O)OC |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Thiophene 2,4 Dicarboxylate and Its Structural Analogs

Established Synthetic Pathways to Thiophene (B33073) Dicarboxylates

The traditional synthesis of thiophene dicarboxylates often involves two key stages: the construction of the thiophene ring followed by the introduction or modification of functional groups.

Thiophene Ring Construction Approaches (e.g., Gewald Reaction and Related Cyclization Processes)

Several named reactions are fundamental to the construction of the thiophene core. The Gewald reaction is a prominent multicomponent reaction for synthesizing 2-aminothiophenes, which can be precursors to other substituted thiophenes. acs.orgpharmaguideline.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.com The first step is a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring. researchgate.netderpharmachemica.com While the Gewald reaction is a cornerstone for producing 2-aminothiophenes, other cyclization processes are also crucial for synthesizing a broader range of thiophene derivatives. derpharmachemica.com

The Paal-Knorr thiophene synthesis offers a direct route to thiophenes from 1,4-dicarbonyl compounds. pharmaguideline.comwikipedia.org This method involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the thiophene ring. wikipedia.orgquimicaorganica.org

Another significant method is the Fiesselmann thiophene synthesis, which provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. derpharmachemica.comwikipedia.org This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base. wikipedia.orgwikipedia.org The mechanism proceeds through conjugate addition, cyclization, and tautomerization. wikipedia.org These foundational ring-forming reactions provide the essential thiophene scaffold for further functionalization.

| Reaction | Reactants | Key Features | Typical Products |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Multicomponent, forms 2-aminothiophenes | Polysubstituted 2-aminothiophenes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | Direct conversion of dicarbonyls to thiophenes | Substituted thiophenes |

| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester, Base | Forms hydroxy-substituted thiophene esters | 3-Hydroxy-2-thiophenecarboxylates |

Esterification and Post-Cyclization Functional Group Installation

Once the thiophene ring is formed, esterification is a common and crucial step to obtain diesters like dimethyl thiophene-2,4-dicarboxylate. This can be achieved through standard esterification procedures, such as reacting the corresponding thiophenedicarboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid. mdpi.comgatech.edu For instance, 2,5-thiophenedicarboxylic acid (TDCA) can be converted to dimethyl 2,5-thiophenedicarboxylate (DMTD) via esterification with methanol (B129727) and sulfuric acid. mdpi.com

Post-cyclization functional group installation allows for the introduction of various substituents onto the thiophene ring. Halogenation, for example, is a common modification. Thiophene-2-carboxylic acid can be brominated to introduce bromine atoms onto the ring, which can then serve as handles for further reactions. nih.gov Subsequent reactions, such as carbonylation, can then be used to introduce the second carboxyl group. For example, a brominated thiophene can undergo a palladium-catalyzed carbonylation to introduce a carboxylic acid or ester group. beilstein-journals.org These post-cyclization modifications are essential for achieving the desired substitution pattern on the thiophene dicarboxylate.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of thiophene dicarboxylates, often employing catalysis to improve yields and reaction conditions.

Cross-Coupling Methodologies for Thiophene Dicarboxylates

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of aryl-substituted thiophenes and for introducing functional groups. acs.orgrsc.org The Suzuki-Miyaura coupling, for instance, is widely used to form carbon-carbon bonds between a thiophene derivative (often a halothiophene) and a boronic acid. nih.govyoutube.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Decarboxylative cross-coupling is another advanced strategy that uses thiophene carboxylic acids as coupling partners, eliminating the need for pre-functionalized organometallic reagents. researchgate.netwikipedia.org In these reactions, a palladium catalyst, often in conjunction with a co-catalyst like silver, facilitates the coupling of a thiophene carboxylic acid with an aryl halide to form an aryl-thiophene. researchgate.net This approach is advantageous as it utilizes readily available carboxylic acids. wikipedia.org

| Catalyst System | Coupling Partners | Reaction Type | Key Advantage |

| Palladium/Ligand | Thiophene-boronic acid + Aryl halide | Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance |

| Palladium/Silver | Thiophene-carboxylic acid + Aryl halide | Decarboxylative Cross-Coupling | Uses readily available carboxylic acids |

| Palladium | Thiophene + Aryl bromide | Direct C-H Arylation | Avoids pre-functionalization of thiophene |

Microwave-Assisted Syntheses of Thiophene Derivatives

The application of microwave irradiation has been shown to significantly accelerate the synthesis of thiophene derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov The Gewald reaction, for example, can be efficiently carried out under microwave irradiation, sometimes even in solvent-free conditions, to produce 2-aminothiophene derivatives in high yields. researchgate.net

Microwave assistance is not limited to the Gewald reaction; it has been successfully applied to various other syntheses of heterocyclic compounds. rsc.org For instance, the Knoevenagel condensation, a key step in some thiophene syntheses, can be promoted by microwaves. researchgate.net The use of microwave energy in multicomponent reactions to build thiophene scaffolds is a prominent example of how this technology contributes to greener and more efficient chemical processes. eurekaselect.com

Derivatization from Precursors (e.g., Thiophenedicarboxylic Acids, Acetylenedicarboxylates)

The target compound, this compound, and its analogs can also be synthesized by derivatizing readily available precursors.

As previously mentioned, thiophenedicarboxylic acids are direct precursors to their corresponding diesters. mdpi.com The esterification of thiophene-2,5-dicarboxylic acid is a straightforward example. mdpi.com Similarly, thiophene-3,4-dicarboxylic acid can be obtained by the hydrolysis of its corresponding diester, which in turn can be synthesized from a 1-formyl-2-dialkoxymethylsuccinic acid ester. google.com

Dialkyl acetylenedicarboxylates are versatile building blocks in multicomponent reactions for the synthesis of various heterocyclic compounds, including thiophenes. researchgate.net In the Fiesselmann synthesis, dimethyl acetylenedicarboxylate (B1228247) can react with a thioglycolic acid ester to form a 3-hydroxythiophene-2,5-dicarboxylate derivative. wikipedia.org These acetylenic esters are highly reactive and participate in cycloaddition reactions that can lead to the formation of the thiophene ring with ester functionalities already in place. researchgate.net

Atom Economy and Green Chemistry Considerations in Thiophene Dicarboxylate Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals, including thiophene dicarboxylates. These principles prioritize the minimization of waste, the use of less hazardous chemicals, energy efficiency, and the utilization of renewable feedstocks. Key metrics for evaluating the "greenness" of a chemical process include atom economy, E-factor (Environmental Factor), reaction mass efficiency (RME), and the nature of solvents and catalysts used.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.

The E-Factor, developed by Roger Sheldon, provides a more holistic view of the waste generated in a process by calculating the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a greener process. Conversely, Reaction Mass Efficiency (RME) is the percentage of the mass of the final product relative to the total mass of all reactants used in the reaction.

The choice of solvents and catalysts significantly impacts the environmental footprint of a synthesis. Green chemistry promotes the use of non-toxic, renewable, and recyclable solvents, or ideally, solvent-free conditions. Similarly, the use of recoverable and reusable catalysts is preferred over stoichiometric reagents that are consumed in the reaction and contribute to waste.

The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.org This approach often leads to higher yields and cleaner reactions, further contributing to the green credentials of a synthetic process. gatech.edu

A comparative analysis of traditional synthetic routes to thiophene dicarboxylates, such as the Paal-Knorr, Fiesselmann, and Hinsberg syntheses, reveals varying degrees of adherence to green chemistry principles. While these methods are foundational, their classical iterations often involve harsh reagents, stoichiometric amounts of catalysts, and the generation of significant waste.

Modern adaptations of these syntheses are being explored to enhance their environmental compatibility. For instance, the use of solid-supported catalysts, ionic liquids, and deep eutectic solvents (DESs) offers pathways to reduce the reliance on volatile organic compounds (VOCs) and simplify catalyst recovery. mdpi.com

The following table provides a conceptual comparison of the green chemistry aspects of various synthetic strategies that could be adapted for the synthesis of thiophene-2,4-dicarboxylates.

Interactive Data Table: Green Chemistry Comparison of Synthetic Routes to Thiophene Dicarboxylates

| Synthetic Route | Potential Starting Materials for Thiophene-2,4-dicarboxylate | Theoretical Atom Economy | Key Green Chemistry Considerations |

| Paal-Knorr Synthesis | A substituted 1,4-dicarbonyl compound and a sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀). organic-chemistry.orgwikipedia.org | Moderate to Low | Drawbacks: Use of hazardous and stoichiometric sulfurizing agents like Lawesson's reagent or P₄S₁₀ generates significant inorganic waste. organic-chemistry.org H₂S, a toxic gas, can be a byproduct. organic-chemistry.orgImprovements: Microwave-assisted versions can reduce reaction times. |

| Fiesselmann Synthesis | Thioglycolic acid derivatives and α,β-acetylenic esters. derpharmachemica.comwikipedia.org | Moderate | Drawbacks: Often requires strong bases and can produce side products. Improvements: Can be adapted for one-pot syntheses. The use of milder bases and greener solvents is an area for improvement. |

| Hinsberg Synthesis | Diethyl thiodiacetate and a 1,2-dicarbonyl compound. researchgate.net | Moderate | Drawbacks: The classical reaction often involves stoichiometric base and can lead to ester-acid mixtures requiring further steps. researchgate.netImprovements: Can be performed under mechanochemical conditions, reducing or eliminating the need for solvents. researchgate.net |

| Gewald Reaction | A ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.org | High | Drawbacks: Traditionally used for synthesizing 2-aminothiophenes, adaptation for dicarboxylates is not straightforward. wikipedia.orgImprovements: Known for being a multi-component reaction, which is inherently atom-economical. Microwave-assisted and solvent-free versions have been developed. wikipedia.orgmdpi.com |

It is important to note that while a high atom economy is desirable, other factors such as reaction yield, selectivity, energy consumption, and the toxicity of reagents and byproducts must also be considered for a comprehensive assessment of the sustainability of a synthetic process. Future research will likely focus on developing catalytic and one-pot procedures that combine high atom economy with favorable E-factors and the use of environmentally benign reaction media for the synthesis of this compound and its analogs.

Chemical Reactivity and Transformation Mechanisms of Dimethyl Thiophene 2,4 Dicarboxylate Derivatives

Reactivity of Ester Functionalities: Hydrolysis and Transesterification Reactions

The ester groups of dimethyl thiophene-2,4-dicarboxylate are susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the carboxylate groups and in synthesizing derivative compounds such as dicarboxylic acids, different esters, or polyesters.

Hydrolysis: The hydrolysis of this compound to thiophene-2,4-dicarboxylic acid can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, and an excess of water. libretexts.org The equilibrium nature of this reaction requires a large excess of water to drive the reaction to completion.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. It involves the use of a strong base, such as sodium hydroxide, to yield the corresponding dicarboxylate salt, which is then protonated in a separate acidic workup step to afford the dicarboxylic acid. libretexts.org While specific kinetic data for the hydrolysis of this compound is not readily available, studies on similar ester compounds show that hydrolysis rates are influenced by factors such as pH and temperature. nih.gov

Transesterification: This process involves the conversion of the methyl esters to other esters by reaction with a different alcohol, typically in the presence of an acid or base catalyst. Transesterification is a key reaction in the synthesis of polyesters from thiophene (B33073) dicarboxylate monomers. In a two-step melt polycondensation process, dimethyl 2,5-thiophenedicarboxylate (a close isomer of the title compound) undergoes transesterification with a diol, such as 1,6-hexanediol (B165255), in the presence of a catalyst like antimony trioxide. researchgate.net An increase in the content of the thiophene dicarboxylate monomer has been observed to shorten the reaction time in the transesterification step due to its higher reactivity compared to other diesters like dimethyl 2,5-dimethoxyterephthalate. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Thiophene Ring

The aromatic thiophene ring in this compound is significantly influenced by the two electron-withdrawing methoxycarbonyl groups. These substituents deactivate the ring towards electrophilic attack and activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two ester groups deactivates the thiophene ring, making electrophilic aromatic substitution reactions more difficult compared to unsubstituted thiophene. Thiophene itself is more reactive than benzene (B151609) in electrophilic substitutions due to the electron-donating effect of the sulfur atom. nih.gov However, the deactivating effect of the carboxylate groups in this compound counteracts this inherent reactivity. When electrophilic substitution does occur, the position of attack is directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups makes the thiophene ring in this compound susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present at one of the ring positions. Studies on related 3-nitrothiophene-2,5-dicarboxylates have shown that the nitro group can be readily displaced by various sulfur nucleophiles, such as thiophenols and thioglycolates, in the presence of a base like potassium carbonate. nih.gov This reaction proceeds under mild conditions to afford 3-sulfenyl-substituted thiophene-2,5-dicarboxylates. nih.gov This suggests that a similar reactivity pattern can be expected for appropriately substituted derivatives of this compound.

Cycloaddition Reactions and Heterocycle Annulation Pathways

This compound and its derivatives can participate in cycloaddition and annulation reactions to form fused heterocyclic systems. The electron-deficient nature of the thiophene ring, imparted by the dicarboxylate groups, makes it a potential dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions: Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromaticity. nih.gov However, thiophenes bearing electron-withdrawing groups can act as dienophiles. sigmaaldrich.com For instance, the Diels-Alder reaction of 2–(1´–cycloalkenyl)thiophenes with N–phenylmaleimides demonstrates the reactivity of substituted thiophenes in [4+2] cycloadditions. researchgate.net Thiophene S-oxides, which can be generated in situ, are good dienes in [4+2] cycloaddition reactions with a variety of dienophiles, including electron-poor, electron-neutral, and electron-rich alkenes and alkynes. researchgate.net

1,3-Dipolar Cycloadditions: The electron-deficient double bonds of the thiophene ring in this compound can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.orgijrpc.com For example, azomethine ylides, generated in situ, can undergo [3+2] cycloaddition with various dipolarophiles to yield pyrrolidine (B122466) derivatives. rsc.orgmdpi.comnih.gov While specific examples with this compound are not extensively documented, its electronic properties make it a suitable candidate for such reactions.

Heterocycle Annulation: Thiophene dicarboxylates are valuable precursors for the synthesis of fused heterocyclic systems. For instance, thieno[2,3-c]pyridazine (B12981257) derivatives can be synthesized from the S-alkylation of a pyridazine-3(2H)-thione followed by cyclization. tandfonline.comtandfonline.com Similarly, thieno[3,2-c]pyridazines have been synthesized from intermediates derived from Dieckmann condensation, followed by condensation with hydrazine. rsc.org These synthetic routes highlight the utility of thiophene dicarboxylates in constructing more complex, fused heterocyclic structures.

Polymerization Mechanisms and Oligomer Formation Involving Thiophene Dicarboxylate Monomers

Dimethyl thiophene dicarboxylates serve as important monomers in the synthesis of polyesters and other polymers. The polymerization typically proceeds through polycondensation reactions.

A notable example is the synthesis of high-performance thiophene-aromatic polyesters via a two-step melt polycondensation of dimethyl 2,5-thiophenedicarboxylate (DMTD) with a diol, such as 1,6-hexanediol. nih.gov The process involves an initial transesterification step followed by polycondensation at elevated temperatures. The reactivity of the thiophene dicarboxylate monomer plays a crucial role in the polymerization kinetics; for instance, an increased DMTD content shortens the transesterification time due to its higher reactivity compared to other aromatic diesters. nih.gov The resulting polyesters exhibit good thermal stability and mechanical properties, with weight-average molecular weights ranging from 27,500 to 38,800 g/mol . nih.gov

The properties of the final polymer can be tailored by the choice of the diol and the ratio of the comonomers. For example, poly(alkylene 2,5-thiophenedicarboxylate)s have been synthesized using glycols of varying lengths, leading to materials with different thermal and mechanical properties suitable for applications such as sustainable packaging. mdpi.com

| Monomer System | Polymerization Method | Catalyst | Resulting Polymer | Molecular Weight (Mw, g/mol ) | Ref |

| Dimethyl 2,5-thiophenedicarboxylate (DMTD) and Dimethyl 2,5-dimethoxyterephthalate (DMDMT) with 1,6-hexanediol (HDO) | Two-step melt polycondensation | Antimony trioxide (Sb₂O₃) | Poly(thiophene–aromatic) copolyesters (PHS) | 27,500 - 38,800 | researchgate.netnih.gov |

| Dimethyl 2,5-thiophenedicarboxylate with various diols (e.g., 1,3-propanediol, 1,4-butanediol) | Two-step melt polycondensation | Titanium tetrabutoxide and titanium isopropoxide | Poly(alkylene 2,5-thiophenedicarboxylate)s | High molecular weight | tandfonline.commdpi.com |

This table presents data on the polymerization of dimethyl 2,5-thiophenedicarboxylate as a model for the reactivity of thiophene dicarboxylate monomers.

Structure-Reactivity Relationships and Mechanistic Elucidation in Thiophene Dicarboxylate Transformations

The reactivity of this compound and its derivatives is intrinsically linked to their electronic and steric properties. The positions and nature of substituents on the thiophene ring significantly influence the reaction pathways and rates.

The electron-withdrawing nature of the two methoxycarbonyl groups at the 2- and 4-positions depletes the electron density of the thiophene ring, which is a key factor governing its reactivity. This deactivation makes electrophilic attack on the ring less favorable. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, a principle that is exploited in the synthesis of fused heterocycles via nucleophilic aromatic substitution on nitro-substituted thiophene dicarboxylates. nih.gov

In polymerization reactions, the structure of the thiophene dicarboxylate monomer affects the properties of the resulting polymer. For example, in the synthesis of thiophene-based polyesters, the rigidity of the thiophene dicarboxylate unit, compared to more flexible aliphatic dicarboxylates, influences the thermal properties, such as the glass transition temperature, of the final polymer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on various thiophene derivatives have highlighted the importance of electronic parameters in determining their biological and chemical activities. researchgate.netnih.gov While specific QSAR studies on this compound are limited, these studies on related compounds suggest that electronic properties, such as charge distribution and orbital energies, are crucial in predicting reactivity. Computational studies using methods like Density Functional Theory (DFT) can provide insights into the chemical reactivity of such molecules by evaluating molecular electrostatic potential and electronic descriptors. cdnsciencepub.com

| Compound | Reaction Type | Key Structural Feature | Influence on Reactivity | Ref |

| 3-Nitrothiophene-2,5-dicarboxylates | Nucleophilic Aromatic Substitution | Nitro group (leaving group) and two ester groups (electron-withdrawing) | Facilitates nucleophilic attack and displacement of the nitro group. | nih.gov |

| Dimethyl 2,5-thiophenedicarboxylate | Polycondensation | Rigid aromatic dicarboxylate structure | High reactivity in transesterification; influences thermal properties of the resulting polyester. | nih.gov |

| Thiophene-2-carboxamide derivatives | Antioxidant and antibacterial activity | Substituents at the 3-position (amino, hydroxyl, methyl) | The amino group enhances biological activity compared to hydroxyl or methyl groups. | nih.gov |

This table illustrates structure-reactivity relationships in various thiophene dicarboxylate derivatives and related compounds.

Applications of Thiophene Dicarboxylates in Advanced Materials Science

Polymeric Materials: Design and Synthesis of Thiophene-Dicarboxylate-Based Polymers

The incorporation of thiophene (B33073) dicarboxylate units into polymer chains is a key strategy for creating high-performance materials. The synthesis generally involves polycondensation of the dimethyl thiophene dicarboxylate monomer with a suitable co-monomer, such as a diol or a diamine, to produce polyesters or polyamides, respectively. The specific substitution pattern of the carboxylate groups on the thiophene ring (e.g., 2,4- vs. 2,5-) influences the geometry and electronic structure of the resulting polymer, thereby tuning its macroscopic properties.

Thiophene-based polymers are cornerstones of organic electronics due to their semiconducting nature, which arises from the delocalized π-electrons in the polymer backbone. numberanalytics.com The inclusion of dicarboxylate moieties can fine-tune these electronic properties. Thiophene-based π-conjugated systems are noted for their efficient light-harvesting, structural versatility, and intrinsic charge transport behavior, making them attractive for high-performance organic solar cells. rsc.org

In the design of donor-acceptor (D-A) conjugated polymers, thiophene units often serve as the electron-rich donor component. However, the electron-withdrawing nature of the dicarboxylate groups can modulate this characteristic, allowing for precise control over the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for applications in organic photovoltaics (OPVs), where efficient charge separation and transport are required. researchgate.net For instance, the photoluminescence of thiophene copolymers is often quenched when blended with fullerene derivatives like PCBM, indicating effective charge transfer, a key process in bulk heterojunction solar cells. researchgate.net

Organic thin-film transistors (OTFTs) also benefit from the properties of thiophene-based polymers. nih.govscispace.com The ability to form well-ordered, crystalline domains in the solid state is crucial for high charge carrier mobility. nih.gov Research into related structures, such as polymers based on diethyl [2,2′:5′,2′′-terthiophene]-3′,4′-dicarboxylate, has demonstrated their potential as p-type semiconductors. rsc.org These polymers, synthesized via Suzuki or Stille coupling, exhibit good thermal stability (decomposition temperatures >200°C) and hole mobilities suitable for optoelectronic applications. rsc.org The specific architecture of the polymer, including the choice of co-monomer, significantly impacts performance. rsc.orgrsc.org For example, a polymer incorporating a carbazole (B46965) unit (PCBTTD) showed higher hole mobility than one with a DTPBT unit, attributed to the more electron-rich nature of the carbazole. rsc.org

Table 1: Properties of Donor-Acceptor π-Conjugated Polymers Based on Thiophene Dicarboxylate Derivatives This table presents data for polymers synthesized from diethyl [2,2′:5′,2′′-terthiophene]-3′,4′-dicarboxylate, a related thiophene dicarboxylate structure.

| Polymer | Optical Bandgap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Thermal Decomposition (°C) |

| PCBTTD | 2.1 | 4.36 × 10⁻⁴ | >200 |

| PTTPBT | 2.1 | 2.36 × 10⁻⁴ | >200 |

| PTPDPBT | 1.9 | 2.18 × 10⁻⁴ | >200 |

| Data sourced from New Journal of Chemistry (RSC Publishing). rsc.org |

Furthermore, thiophene-based chromophores are integral to the development of materials for electro-optic (EO) applications. researchgate.netrsc.org Push-pull systems, where electron-donating and electron-accepting groups are connected by a π-conjugated thiophene bridge, can exhibit large nonlinear optical (NLO) responses. researchgate.net This makes them candidates for use in devices like all-optical switchers and EO modulators. researchgate.netrsc.org

There is a significant research effort to develop sustainable polymers from renewable resources to replace petroleum-based plastics like poly(ethylene terephthalate) (PET). 2,5-Thiophenedicarboxylic acid (TDCA), an isomer of the 2,4-dicarboxylate, is a promising bio-based monomer that can be synthesized from renewable sources like polysaccharides or from derivatives of glucaric acid or lignin. nih.govmdpi.com Polyesters synthesized from dimethyl 2,5-thiophenedicarboxylate (DMTD) have shown properties comparable or even superior to their conventional counterparts. nih.gov

A series of fully bio-based poly(alkylene 2,5-thiophenedicarboxylate)s have been synthesized via a two-step melt polycondensation of DMTD with bio-based diols of varying lengths (e.g., 1,3-propanediol, 1,4-butanediol). mdpi.com The properties of these polyesters can be finely tuned by altering the number of methylene (B1212753) groups in the diol co-monomer, covering a wide range from rigid to flexible materials suitable for packaging films. mdpi.com These thiophene-based polyesters exhibit excellent thermal stability and, in some cases, higher elastic moduli and better thermal stability than their furan-based analogs, which is attributed to the electronic characteristics of the sulfur atom in the thiophene ring. nih.govmdpi.com

Crucially, these thiophene-based polyesters demonstrate enhanced biodegradability. The C–S bonds in the thiophene ring and the ester linkages are susceptible to enzymatic hydrolysis. nih.govmdpi.com Studies have shown significant weight loss of these polymers when exposed to enzymes like porcine pancreatic lipase, indicating they can be broken down and the monomers potentially recycled, aligning with the principles of a circular economy. mdpi.com Copolyesters based on TDCA have also been shown to possess excellent gas barrier properties, outperforming the common biodegradable polymer poly(butylene adipate-co-terephthalate) (PBAT), making them highly suitable for food packaging applications. nih.govacs.org

Table 2: Mechanical Properties of Bio-Based Poly(alkylene 2,5-thiophenedicarboxylate) Homopolymers This table presents data for polymers synthesized using the 2,5-isomer of dimethyl thiophene dicarboxylate.

| Polymer | Diol Used | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PPTF | 1,3-Propanediol | 1700 | 50 | 450 |

| PBTF | 1,4-Butanediol | 330 | 25 | 590 |

| PPeTF | 1,5-Pentanediol | 460 | 30 | 470 |

| PHTF | 1,6-Hexanediol (B165255) | 200 | 20 | 480 |

| Data sourced from MDPI. mdpi.com |

Functional Materials for Optical Applications (e.g., Fluorescent Agents)

Beyond their use in polymer backbones, thiophene dicarboxylate derivatives are employed in functional materials valued for their optical properties. The electron-rich thiophene heterocycle can act as an effective photon trap, or "antenna," absorbing light energy that can then be emitted or transferred. mdpi.com

This property is exploited in the design of luminescent materials. For example, metal-organic frameworks (MOFs) constructed using thieno[3,2-b]thiophene-2,5-dicarboxylate as the organic linker exhibit strong blue light emission in the solid state. mdpi.com This fluorescence is characteristic of intra-ligand π-π* electron transitions, demonstrating the inherent luminescent capability of the thiophene dicarboxylate unit. mdpi.com The sensing properties of these materials have also been explored, with the luminescence being quenched in the presence of certain analytes, opening possibilities for chemical sensor development. mdpi.com

Another significant optical application is in electrochromic devices (ECDs), where a material changes color in response to an applied voltage. researchgate.net A series of thiophene-2,5-dicarboxylic acid diesters have been shown to be effective electrochromic materials. In their neutral state, they are colorless, but upon electrochemical reduction, they form stable radical anions that are intensely blue. researchgate.net The performance of these materials, including their coloration efficiency and cycling stability, can be tuned by changing the structure of the ester groups. This research highlights the potential for simple thiophene dicarboxylate molecules to be used in applications like smart windows, displays, and electronic paper. researchgate.net

Table 3: Electrochromic Performance of Thiophene-2,5-dicarboxylate Diesters This table shows data for various diesters of the 2,5-isomer of thiophenedicarboxylic acid.

| Ester Group (R) | Radical Anion Absorption Peaks (nm) | Coloration Efficiency (CE) (cm² C⁻¹) |

| Methyl | ~406, ~610 | - |

| Ethyl | ~408, ~615 | - |

| Isopropyl | ~410, ~620 | 521 |

| 2-Ethylhexyl | ~415, ~640 | - |

| Benzyl | ~420, ~655 | - |

| Data sourced from ResearchGate. researchgate.net |

Computational Chemistry and Theoretical Studies on Thiophene Dicarboxylates

Quantum Chemical Characterization of Electronic Structure and Conformations

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of thiophene (B33073) derivatives. mdpi.comnih.govcapes.gov.br For Dimethyl thiophene-2,4-dicarboxylate (C₈H₈O₄S), these calculations provide a detailed picture of its molecular orbitals and charge distribution. nih.gov

The electronic properties are largely governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. mdpi.com In studies of related thiophene derivatives, the HOMO-LUMO gap for various substituted thiophene-2-carboxamides was found to range from 3.11 to 3.83 eV. nih.gov

Further insights are gained from methods such as:

Natural Bond Orbital (NBO) Analysis : This technique is used to study donor-acceptor interactions and charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis : MEP maps illustrate the charge distribution and are used to qualitatively identify reactive areas of the molecule. nih.govresearchgate.net

Conformational analysis focuses on the spatial arrangement of the atoms, particularly the orientation of the two methoxycarbonyl substituents on the thiophene ring. While gas-phase optimized structures may show free rotation of these groups, the conformation in a solid state is often more planar and restricted due to intermolecular packing forces. researchgate.net The principles of conformational analysis in disubstituted rings show that steric and electronic effects of both substituents must be considered to determine the most stable conformation. openstax.org

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈O₄S |

| Molecular Weight | 200.21 g/mol |

| InChIKey | GUYGZVVCZMIUTA-UHFFFAOYSA-N |

| CAS Number | 6520-81-6 |

| XLogP3-AA | 1.6 |

| Data sourced from PubChem. nih.gov |

Reaction Mechanism Prediction and Energy Landscape Analysis

Theoretical chemistry plays a crucial role in elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy landscape of a reaction.

For thiophene derivatives, computational studies have been used to predict reaction mechanisms. For instance, in the reaction of dicarbomethoxycarbene with thiophene, theoretical modeling helped identify potential intermediates such as a cyclopropane, which could rearrange to form the final product. researchgate.net Another study involving a related compound, dimethyl acetylenedicarboxylate (B1228247), proposed a mechanism involving a 1,4-dipolar intermediate. organic-chemistry.org These examples highlight how computational analysis helps to understand the complex steps involved in chemical transformations of and related to thiophene structures.

Theoretical Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. derpharmachemica.com Computational methods are invaluable for developing SAR models by providing quantitative descriptors of a molecule's electronic and steric properties. nih.govresearchgate.net

DFT calculations are frequently employed to generate these descriptors. In a study on thiophene-2-carboxamide derivatives, SAR was established based on antioxidant and antibacterial activities. nih.gov The results indicated that the presence of an amino group led to more potent activity compared to hydroxyl or methyl groups, a finding that was correlated with the calculated HOMO-LUMO energy gaps. nih.gov Specifically, the amino derivatives displayed the highest HOMO-LUMO gap, suggesting a relationship between this electronic parameter and biological function. nih.gov Similarly, other research has used DFT to probe the structural and electronic features of thiophene-based molecules to understand their efficacy as antibacterial agents. researchgate.net

Table 2: Example of SAR Findings in Thiophene Derivatives

| Compound Class | Key Structural Feature | Computational Descriptor | Observed Activity | Source |

| Thiophene-2-carboxamides | Amino group at position 3 | Highest HOMO-LUMO energy gap | Potent antioxidant and antibacterial activity | nih.gov |

| Thiophene-2-carboxamides | Methyl group at position 3 | Lowest HOMO-LUMO energy gap | Lower antioxidant and antibacterial activity | nih.gov |

| Thiophene-based molecules | p-tolyl group at position 5 | High binding affinity in docking | Outstanding antibacterial action | researchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how molecules interact with each other over time. nih.govuq.edu.au These simulations are critical for understanding the forces that govern the formation of condensed phases, such as crystals.

For thiophene-based systems, several types of intermolecular interactions are significant:

Van der Waals Forces : These are the dominant binding forces between thiophene-based systems. nih.gov

π-π Stacking : Interactions between the aromatic thiophene rings are common. nih.govnih.gov

Hydrogen Bonds : Weak C-H···O hydrogen bonds can contribute to stabilizing the molecular conformation and crystal packing. nih.gov

Other Contacts : Studies on related thiophene dicarboxylates using Hirshfeld surface analysis have quantified the importance of O···H, S···S, and O···C contacts in the crystal structure. mdpi.com

High-level computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy into its fundamental components: electrostatics, exchange, induction, and dispersion. nih.gov Such analyses have confirmed that dispersion is the primary stabilizing force in the stacking of thiophene-based molecules. nih.gov

Table 3: Computational Methods for Studying Intermolecular Interactions

| Method | Application | Insights Provided | Source |

| Molecular Dynamics (MD) | Simulates atomic and molecular motion over time. | Provides information on dynamic interactions and conformational changes. | nih.govuq.edu.au |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular contacts in a crystal. | Identifies key interactions like H-bonding and other close contacts. | nih.govmdpi.com |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes interaction energy into physical components. | Quantifies the contribution of electrostatics, dispersion, etc., to binding. | nih.gov |

Spectroscopic Property Prediction from Theoretical Models

Computational models are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures and assignments. mdpi.comcapes.gov.br

Vibrational Spectroscopy (FT-IR) : DFT calculations can accurately predict the vibrational frequencies (wavenumbers) of a molecule's normal modes. mdpi.comnih.gov Comparing the calculated IR spectrum with an experimental one is a standard method for structural verification. mdpi.com

Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible range. nih.govcapes.gov.br This allows for the prediction of the maximum absorption wavelength (λmax). The influence of solvents on the spectrum can also be modeled using techniques like the Polarizable Continuum Model (PCM). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT methods are also capable of predicting the ¹H and ¹³C NMR chemical shifts, which are essential for detailed structural elucidation in solution. mdpi.com

Table 4: Theoretical Prediction of Spectroscopic Properties

| Spectroscopy Type | Theoretical Method | Predicted Parameters | Source |

| Infrared (IR) | DFT | Vibrational frequencies (wavenumbers) | mdpi.comnih.gov |

| UV-Visible (UV-Vis) | TD-DFT, PCM | Maximum absorption wavelength (λmax), excitation energies | nih.govcapes.gov.br |

| Nuclear Magnetic Resonance (NMR) | DFT | ¹H and ¹³C chemical shifts | mdpi.com |

Advanced Spectroscopic and Structural Characterization of Thiophene Dicarboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of dimethyl thiophene-2,4-dicarboxylate is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the protons of the two methyl ester groups. The chemical shifts (δ) of the thiophene protons are influenced by the electron-withdrawing nature of the carboxylate groups. Typically, aromatic protons in thiophene derivatives appear in the range of 7.0-8.5 ppm. The two non-equivalent ring protons, H-3 and H-5, would likely appear as doublets due to coupling with each other. The methyl protons of the two ester groups (–OCH₃) would each present as a singlet, likely in the region of 3.8-4.0 ppm. For the isomeric compound, dimethyl thiophene-2,5-dicarboxylate, the ¹H-NMR spectrum shows a singlet for the two equivalent thiophene protons at 7.82 ppm and a singlet for the six equivalent methyl protons at 3.88 ppm in CDCl₃. nih.gov For 3-thiophenecarboxaldehyde, the proton chemical shifts are observed at δ 9.92, 8.13, 7.53, and 7.37 ppm. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four carbons of the thiophene ring, the two carbonyl carbons of the ester groups, and the two methyl carbons. The quaternary carbons of the thiophene ring attached to the carboxylate groups (C-2 and C-4) would appear at a lower field compared to the protonated carbons (C-3 and C-5). The carbonyl carbons (C=O) are characteristically found in the range of 160-170 ppm. The methyl carbons (–OCH₃) would resonate at approximately 52-55 ppm. For comparison, the ¹³C-NMR spectrum of the isomeric dimethyl thiophene-2,5-dicarboxylate displays signals at δ 162.3 ppm (C=O), 141.0 ppm (C2/C5), 133.4 ppm (C3/C4), and 52.7 ppm (–OCH₃). nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.5 - 7.8 (d) | 130 - 135 |

| H-5 | 8.0 - 8.3 (d) | 128 - 132 |

| -OCH₃ (C2) | 3.8 - 4.0 (s) | 52 - 55 |

| -OCH₃ (C4) | 3.8 - 4.0 (s) | 52 - 55 |

| C-2 | - | 140 - 145 |

| C-4 | - | 142 - 147 |

| C=O (C2) | - | 160 - 165 |

| C=O (C4) | - | 162 - 167 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

C=O Stretching: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional groups.

C-O Stretching: The C-O stretching vibrations of the ester groups are expected to appear in the range of 1200-1300 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the region of 1400-1500 cm⁻¹. The C-S stretching vibration is often observed in the fingerprint region, typically around 600-800 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

For the isomeric dimethyl thiophene-2,5-dicarboxylate, the IR spectrum shows characteristic peaks at 1715 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), and 750 cm⁻¹ (thiophene ring). nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretching | 1720 - 1740 |

| Ester C-O | Stretching | 1200 - 1300 |

| Thiophene C=C | Stretching | 1400 - 1500 |

| Thiophene C-S | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. The molecular weight of this compound (C₈H₈O₄S) is 200.21 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 200. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) to give a fragment at m/z 169, or the loss of the methoxycarbonyl group (•COOCH₃, 59 Da) to give a fragment at m/z 141. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da). The fragmentation of thiophene derivatives can also involve the rupture of the thiophene ring. arkat-usa.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Formula |

| 200 | Molecular Ion | [C₈H₈O₄S]⁺˙ |

| 169 | [M - •OCH₃]⁺ | [C₇H₅O₃S]⁺ |

| 141 | [M - •COOCH₃]⁺ | [C₆H₅O₂S]⁺ |

| 113 | [M - •COOCH₃ - CO]⁺ | [C₅H₅OS]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For instance, the crystal structure of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate reveals a monoclinic crystal system with space group P2₁/c. nih.gov In this related structure, the thiophene ring is nearly perpendicular to the dihydropyridine (B1217469) ring, and the crystal packing is stabilized by N-H···O and C-H···π interactions. nih.gov It is plausible that this compound would crystallize in a common space group such as P2₁/c or P-1. The planarity of the thiophene ring and the ester groups would influence the molecular packing, which would likely be dominated by C-H···O hydrogen bonds and potentially π-π stacking interactions between the thiophene rings of adjacent molecules. A Hirshfeld surface analysis of related compounds often shows that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing. nih.gov

Interactive Data Table: Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or Pbca |

| Z (molecules per unit cell) | 2 or 4 |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Elemental Analysis for Chemical Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula to verify the compound's purity and composition.

The molecular formula of this compound is C₈H₈O₄S. nih.gov The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , O: 16.00 g/mol , S: 32.07 g/mol ) and the molecular weight (200.21 g/mol ). nih.gov

Theoretical Elemental Composition:

Carbon (C): (8 * 12.01 / 200.21) * 100% = 47.99%

Hydrogen (H): (8 * 1.008 / 200.21) * 100% = 4.03%

Oxygen (O): (4 * 16.00 / 200.21) * 100% = 31.96%

Sulfur (S): (1 * 32.07 / 200.21) * 100% = 16.02%

Experimental values obtained from a pure sample are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin. For example, in the synthesis of new thiophene-based azomethines, the found elemental analysis values were reported to be within this acceptable range of the calculated values. mdpi.com

Interactive Data Table: Elemental Analysis

| Element | Theoretical % | Experimental % (Expected) |

| Carbon (C) | 47.99 | 47.99 ± 0.4 |

| Hydrogen (H) | 4.03 | 4.03 ± 0.4 |

| Sulfur (S) | 16.02 | 16.02 ± 0.4 |

Exploration of Biological Activities and Structure Activity Relationships of Thiophene Dicarboxylate Scaffolds

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, PTP1B)

Thiophene (B33073) derivatives have been identified as inhibitors of several key enzyme families, including kinases and phosphatases like Protein Tyrosine Phosphatase 1B (PTP1B), which are crucial targets in various diseases.

Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been shown to induce enzymatic inhibition of PTP1B in a concentration-dependent manner. researchgate.netnih.gov PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.gov The inhibition of PTP1B by these thiophene scaffolds suggests their potential as antidiabetic agents. researchgate.netnih.gov The search for selective allosteric inhibitors is a critical area of drug discovery due to the highly conserved nature of the catalytic site among non-receptor protein tyrosine phosphatases. mdpi.com

In the realm of kinase inhibition, various thiophene scaffolds have demonstrated significant activity. For instance, a series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. rsc.org Overexpression of EGFR is a known oncogenic driver in many human cancers. rsc.org One of the lead compounds from this series exhibited an IC₅₀ value of 94.44 ± 2.22 nM against EGFR. rsc.org Similarly, other research has focused on discovering dual EGFR/HER2 inhibitors based on a thiophene scaffold, with one compound showing IC₅₀ values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively. mdpi.com These findings highlight the versatility of the thiophene core in designing potent and selective kinase inhibitors.

Table 1: Enzyme Inhibition by Thiophene Derivatives

| Compound Scaffold | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Trisubstituted thiophene-3-carboxamide selenide derivative | EGFR Kinase | 94.44 ± 2.22 nM | rsc.org |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | EGFR | 0.47 nM | mdpi.com |

| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | HER2 | 0.14 nM | mdpi.com |

| Thieno[2,3-b]thiophene Derivative (Compound 2) | EGFRWT | 0.28 µM | nih.gov |

| Thieno[2,3-b]thiophene Derivative (Compound 2) | EGFRT790M | 5.02 µM | nih.gov |

Modulation of Cellular Pathways: Gene Expression and Proliferative Inhibition

The therapeutic potential of thiophene dicarboxylates and related structures extends to their ability to modulate critical cellular pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.

Studies on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives revealed significant antiproliferative activity against various human cancer cell lines, including breast (T47D and MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer cells. researchgate.netnih.gov Several of these compounds exhibited more potent anticancer activity against the T47D breast cancer cell line than the standard chemotherapeutic drug, Doxorubicin. researchgate.netnih.gov For example, one derivative (compound 2b) showed an IC₅₀ of 2.3 µM against T47D cells. researchgate.netnih.gov

The mechanism of antiproliferative action for some thiophene derivatives has been linked to the targeting of tubulin polymerization and the Wnt/β-catenin signaling pathway. nih.gov One particular thiophene derivative, Compound 1312, demonstrated potent growth-inhibiting activity against gastrointestinal cancer cells, with an IC₅₀ of 340 nM against the SGC-7901 cell line. nih.gov This compound was found to induce apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent. nih.gov

Table 2: Antiproliferative Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives Against T47D Breast Cancer Cells

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 2b | 2.3 | researchgate.netnih.gov |

| Compound 2k | 7.1 | researchgate.netnih.gov |

| Compound 2l | 8.6 | researchgate.netnih.gov |

| Compound 2c | 12.1 | researchgate.netnih.gov |

| Compound 2e | 13.2 | researchgate.netnih.gov |

| Doxorubicin (Control) | 15.5 | researchgate.netnih.gov |

Broad-Spectrum Biological Screening and Identification of Lead Scaffolds

Broad-spectrum screening of thiophene dicarboxylate derivatives and related compounds has been instrumental in identifying lead scaffolds with diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. researchgate.netnih.gov The screening of a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, for instance, not only confirmed their antiproliferative and PTP1B inhibitory effects but also revealed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netnih.gov

The thiophene carboxamide scaffold has emerged as a promising framework for developing anticancer agents. nih.govmdpi.com These compounds are recognized for their versatile pharmacological properties. nih.gov The identification of a lead compound is often followed by optimization of its structure to enhance potency and selectivity. The aromaticity and planarity of the thiophene ring are thought to improve receptor binding, while its structure allows for functionalization to fine-tune its biological activity. nih.gov

The process of identifying lead scaffolds often involves screening against a panel of cancer cell lines. For example, thiophene derivatives have been evaluated against lung cancer cell lines like H1299, demonstrating the potential for targeted therapy. mdpi.com The ability of some of these compounds to inhibit mutated forms of kinases, such as T790M EGFR, further underscores their potential in overcoming drug resistance. nih.gov

Design Principles for Biologically Active Thiophene Dicarboxylates

The design of biologically active thiophene dicarboxylates is guided by structure-activity relationship (SAR) studies, which seek to understand how chemical modifications to the core scaffold influence biological activity.

A key design principle involves the strategic placement of substituents on the thiophene ring to optimize interactions with the target protein. For monocyclic thiophenes designed as PTP1B inhibitors, rational design guided by X-ray co-crystal structures led to the development of compounds with key interactions with specific amino acid residues, such as Asp48, resulting in improved inhibitory potency. nih.gov

The hybridization of complementary pharmacophores is another effective design strategy. rsc.org For example, incorporating a selenide moiety into a thiophene-3-carboxamide scaffold was a deliberate design choice to develop novel EGFR kinase inhibitors. rsc.org Furthermore, mimicking the structural features of known successful drugs is a common approach. Thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4, a potent antimitotic agent, by simulating its structural geometry and polar surface area. mdpi.com

The nature and position of the ester groups in dicarboxylate derivatives, such as the methyl groups in dimethyl thiophene-2,4-dicarboxylate, are also critical. These groups can influence the compound's solubility, cell permeability, and interaction with molecular targets. While the mechanism of action for many thiophene derivatives is not fully elucidated, it is believed that the thiophene ring and its ester groups interact with various enzymes or receptors to modulate biological pathways. The unique electronic and steric properties imparted by different substituents on the thiophene ring make these compounds valuable for synthesizing novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for dimethyl thiophene-2,4-dicarboxylate, and what reaction conditions are critical for high yields?

this compound is typically synthesized via Friedel-Crafts acylation or esterification of thiophene derivatives. A catalytic method using ferrous acetate (Fe(OAc)₂) under reflux with carbon tetrachloride (CCl₄) and excess alcohol (methanol/ethanol) has been optimized, achieving yields >90% under conditions of n(thiophene):n(CCl₄):n(Fe(OAc)₂) = 1:2.5:0.01 for 6 hours . Key factors include strict anhydrous conditions, temperature control, and catalyst loading.

Q. How can researchers purify this compound, and what analytical techniques confirm its structural integrity?

Purification is achieved via column chromatography (hexane/EtOAc eluent) or recrystallization from ethanol . Structural confirmation requires a combination of:

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester peaks at δ ~3.8–4.0 ppm, thiophene protons at δ ~6.5–7.5 ppm) .

- HRMS for molecular ion validation (e.g., [M+H]⁺ calculated for C₉H₁₀O₄S: 215.0278) .

- X-ray crystallography to resolve crystal packing and bond angles (e.g., C–S bond length ~1.70 Å) .

Q. What are the basic applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive derivatives. For example, introducing acetamido or triazole substituents at the 5-position enhances antiproliferative activity against cancer cell lines (e.g., IC₅₀ values <10 μM in HeLa cells) .

Advanced Research Questions

Q. How can researchers design and synthesize this compound derivatives with improved bioactivity?

Advanced strategies include:

- Functionalization at the 5-position via nucleophilic substitution or palladium-catalyzed coupling to introduce pharmacophores like tetrahydropyrimidine or triazole groups .

- Hybridization with coumarin or Biginelli scaffolds to exploit synergistic effects (e.g., coumarin-monastrol hybrids show tumor-specific cytotoxicity) .

- Computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like thymidine monophosphate kinase (TMPKmt) .

Q. What methodologies resolve contradictions in reported biological activities of thiophene dicarboxylate derivatives?

Contradictions often arise from substituent stereochemistry or assay variability. Solutions include:

- Comparative SAR studies : Testing derivatives with systematically varied substituents (e.g., methyl vs. ethyl esters) under standardized assays .

- Dose-response profiling : Re-evaluating IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. A549) to identify selectivity patterns .

- Metabolic stability assays : Assessing hepatic microsomal degradation to rule out false negatives .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Advanced optimization involves:

- DoE (Design of Experiments) : Screening catalyst ratios (e.g., Fe(OAc)₂ vs. Lewis acids like AlCl₃) and solvent systems .

- In-line monitoring : Using FTIR or GC-MS to track intermediate formation and byproduct generation .

- Green chemistry approaches : Replacing CCl₄ with ionic liquids or microwave-assisted synthesis to improve atom economy .

Q. What strategies ensure reproducibility in this compound-based research?

Reproducibility requires:

- Detailed experimental protocols : Including exact solvent grades, drying methods, and inert atmosphere steps .

- Full spectral data deposition : Sharing raw NMR (FID files), crystallographic data (CIF files), and HPLC chromatograms .

- Negative result reporting : Documenting failed attempts (e.g., unsuccessful Suzuki couplings at the 3-position) to guide future work .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.